Fenirofibrate-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

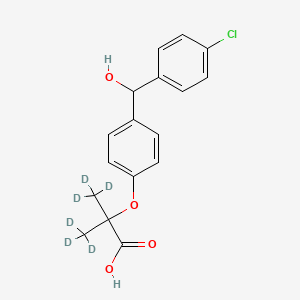

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDCLYXOQCGHNT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fenofibrate-d6

This guide provides a comprehensive overview of Fenofibrate-d6, a deuterated analog of the lipid-lowering agent Fenofibrate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, primary use, and the biological pathways influenced by its non-deuterated counterpart.

Core Concepts: Introduction to Fenofibrate-d6

Fenofibrate-d6 is a stable, isotopically labeled form of Fenofibrate, where six hydrogen atoms on the isopropyl methyl groups have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical studies involving Fenofibrate and its active metabolite, fenofibric acid.

Primary Use: The primary application of Fenofibrate-d6 is as an internal standard in mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical similarity to Fenofibrate ensures it behaves almost identically during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate and precise quantification of Fenofibrate and fenofibric acid in complex biological matrices like plasma and serum.[1]

Physicochemical Properties

A summary of the key quantitative data for Fenofibrate and Fenofibrate-d6 is presented below. These properties are crucial for the development and validation of analytical methods.

| Property | Fenofibrate | Fenofibrate-d6 |

| Molecular Formula | C₂₀H₂₁ClO₄ | C₂₀H₁₅D₆ClO₄ |

| Molecular Weight | 360.83 g/mol | 366.87 g/mol |

| CAS Number | 49562-28-9 | 1092484-56-4[2] |

| Appearance | White Solid | White Solid |

| Melting Point | 79-82 °C | Not available |

| Solubility | DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 1 mg/mL | DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 1 mg/mL[1] |

Synthesis of Fenofibrate-d6

While a detailed, publicly available step-by-step protocol for the synthesis of Fenofibrate-d6 is not readily found in the scientific literature, a plausible synthetic route can be inferred from the known synthesis of Fenofibrate and general deuteration techniques. The most likely approach involves the esterification of fenofibric acid-d6 with isopropanol.

A general two-step conceptual synthesis is as follows:

-

Synthesis of Fenofibric Acid-d6: The six deuterium atoms are introduced at the two methyl groups of the propanoic acid moiety of fenofibric acid. This can be achieved through various deuteration methods, such as enolate formation followed by quenching with a deuterium source (e.g., D₂O).

-

Esterification: The resulting Fenofibric Acid-d6 is then esterified with isopropanol to yield Fenofibrate-d6. A common method for this esterification is the reaction of a metal salt of fenofibric acid with an isopropyl halide.[3][4]

The logical workflow for this synthesis is depicted in the diagram below.

Caption: A conceptual workflow for the synthesis of Fenofibrate-d6.

Mechanism of Action of Fenofibrate

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.

The activation of PPARα by fenofibric acid leads to a cascade of downstream effects:

-

Increased Lipolysis and Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in fatty acid uptake and oxidation in the liver and muscle.

-

Regulation of Lipoprotein Metabolism: It increases the expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the circulation. It also decreases the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.

-

Increased HDL Cholesterol: PPARα activation stimulates the production of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol levels.

The signaling pathway of Fenofibrate's active metabolite is illustrated below.

Caption: The PPARα signaling pathway activated by fenofibric acid.

Experimental Protocols: Quantification of Fenofibric Acid

The following is a representative experimental protocol for the quantification of fenofibric acid in plasma using Fenofibrate-d6 as an internal standard, based on common LC-MS/MS methods.

5.1. Materials and Reagents

-

Fenofibric acid analytical standard

-

Fenofibrate-d6 (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Blank plasma

5.2. Sample Preparation

-

Spiking: Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of fenofibric acid.

-

Internal Standard Addition: Add a fixed concentration of Fenofibrate-d6 solution to all samples (calibrators, QCs, and unknown samples).

-

Protein Precipitation: Precipitate plasma proteins by adding a sufficient volume of cold acetonitrile (e.g., 3:1 ratio of ACN to plasma).

-

Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

5.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate fenofibric acid from endogenous plasma components.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

Fenofibric Acid: Monitor a specific precursor-to-product ion transition.

-

Fenofibrate-d6: Monitor the corresponding mass-shifted transition.

-

A diagram of the experimental workflow is provided below.

Caption: A typical workflow for the quantification of fenofibric acid.

Conclusion

Fenofibrate-d6 is an indispensable tool for the accurate and reliable quantification of Fenofibrate and its active metabolite in biological matrices. Its use as an internal standard in mass spectrometric methods is crucial for pharmacokinetic and metabolic studies in drug development and clinical research. A thorough understanding of its properties, the mechanism of action of its unlabeled counterpart, and the analytical methodologies for its use, as detailed in this guide, is essential for researchers in the pharmaceutical sciences.

References

Fenofibrate-d6 chemical structure and properties

An In-depth Technical Guide to Fenofibrate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fenofibrate-d6, a deuterated analog of the lipid-lowering agent Fenofibrate. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Chemical Structure and Properties

Fenofibrate-d6 is a stable isotope-labeled version of Fenofibrate, where six hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Fenofibrate in biological matrices using mass spectrometry.[1][2][3]

Chemical Structure:

-

IUPAC Name: propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate[4]

The molecular structure of Fenofibrate-d6 is depicted below:

Image of the chemical structure of Fenofibrate-d6 would be placed here in a full document.

Physicochemical Properties:

The key physicochemical properties of Fenofibrate-d6 are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₅D₆ClO₄ | [5][6] |

| Molecular Weight | 366.9 g/mol | [4][6] |

| CAS Number | 1092484-56-4 | [4][6] |

| Appearance | White to off-white solid | [7] |

| Solubility | DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 1 mg/ml | [6] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [6] |

Mechanism of Action: PPARα Signaling Pathway

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[8] Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[7][9][10][11] The mechanism of action of Fenofibrate-d6 is identical to that of its non-labeled counterpart.

Activation of PPARα leads to a cascade of downstream effects, ultimately resulting in reduced triglyceride levels and a modulation of lipoprotein profiles. The key steps in the PPARα signaling pathway are as follows:

-

Ligand Binding: Fenofibric acid binds to and activates PPARα.[8][12]

-

Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[11][13]

-

PPRE Binding: This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[11][13]

-

Gene Transcription: The binding of the PPARα-RXR heterodimer to PPREs modulates the transcription of genes involved in lipid metabolism.[11] This includes the upregulation of genes responsible for fatty acid uptake and oxidation, and the downregulation of genes involved in triglyceride synthesis.

The following diagram illustrates the PPARα signaling pathway activated by Fenofibrate.

Caption: PPARα signaling pathway activated by Fenofibrate.

Experimental Protocols

Fenofibrate-d6 is primarily used as an internal standard in bioanalytical methods for the quantification of Fenofibrate and its active metabolite, fenofibric acid, in biological samples such as plasma.[6][14] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.[15]

Quantification of Fenofibric Acid in Rat Plasma using UPLC-MS/MS

This section details a representative experimental protocol for the determination of fenofibric acid in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Fenofibric Acid-d6 as the internal standard.[16]

3.1.1. Materials and Reagents

-

Fenofibric acid standard

-

Fenofibric acid-d6 (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Rat plasma

3.1.2. Sample Preparation

-

Stock Solutions: Prepare stock solutions of fenofibric acid and fenofibric acid-d6 in methanol.

-

Working Solutions: Prepare working standard solutions of fenofibric acid by serial dilution of the stock solution with methanol. Prepare a working solution of the internal standard (fenofibric acid-d6).

-

Protein Precipitation: To 50 µL of rat plasma, add 50 µL of the fenofibric acid working solution and 50 µL of the fenofibric acid-d6 internal standard solution. Vortex mix the samples. Add 200 µL of acetonitrile to precipitate the plasma proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

3.1.3. UPLC-MS/MS Conditions

The following table summarizes the instrumental parameters for the analysis.

| Parameter | Condition |

| UPLC System | Acquity UPLC BEH C18 column (2.1x50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid (v/v) |

| Mobile Phase B | Acetonitrile with 0.1% formic acid (v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Fenofibric Acid: 318.95 → 138.88, 318.95 → 120.85Fenofibric Acid-d6: 324.93 → 110.82 |

| Cone Voltage | 20 V |

| Collision Energy | 34-45 V |

3.1.4. Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the bioanalytical method described.

Caption: Experimental workflow for the quantification of fenofibric acid.

Synthesis of Fenofibrate-d6

While detailed synthetic procedures for Fenofibrate-d6 are often proprietary, the general synthesis of Fenofibrate can be adapted to produce the deuterated analog. A common method for synthesizing Fenofibrate involves the reaction of a metal salt of fenofibric acid with an isopropyl halide.[17] To synthesize Fenofibrate-d6, a deuterated isopropyl halide (e.g., 2-bromopropane-d7 or 2-iodopropane-d7) would be used in this reaction.

Another approach involves the esterification of fenofibric acid with isopropanol-d8. The synthesis of fenofibric acid itself can be achieved by reacting (4-chlorophenyl)(4-hydroxyphenyl)methanone with isopropyl-(2-bromo-2-methyl)-propanoate, followed by hydrolysis of the ester.[18][19]

NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of Fenofibrate and its deuterated analog.[20] For Fenofibrate-d6, ¹H NMR would show the absence of signals corresponding to the isopropyl methyl protons, confirming the deuterium labeling. ¹³C NMR would show signals for the deuterated carbons, and ²H NMR would confirm the presence and location of the deuterium atoms. The chemical shifts in the ¹H and ¹³C NMR spectra of Fenofibrate-d6 would be very similar to those of Fenofibrate, with minor isotopic shifts.

Conclusion

Fenofibrate-d6 is an essential tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the accuracy and reliability of quantitative data for Fenofibrate. A thorough understanding of its chemical properties, the mechanism of action of its parent compound, and the experimental protocols for its use are crucial for its effective application in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Propan-2-yl 2-(4-(4-chlorobenzoyl)phenoxy)-2-(~2~H_3_)methyl(~2~H_3_)propanoate | C20H21ClO4 | CID 25144424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Fenofibrate - Wikipedia [en.wikipedia.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. akademiamedycyny.pl [akademiamedycyny.pl]

- 17. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 18. scielo.br [scielo.br]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Fenofibrate-d6 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled internal standard like Fenofibrate-d6 is a critical document. It provides the necessary assurance of identity, purity, and quality essential for accurate quantitative bioanalytical studies. This guide offers an in-depth explanation of the typical data and methodologies presented in a Fenofibrate-d6 CoA.

Compound Information

A Certificate of Analysis for Fenofibrate-d6 will invariably begin with fundamental identifying information for the compound.

| Parameter | Value | Reference |

| Product Name | Fenofibrate-d6 | [1][2][3] |

| CAS Number | 1092484-56-4 | [1][2] |

| Unlabelled CAS Number | 49562-28-9 | [2][4] |

| Molecular Formula | C₂₀H₁₅D₆ClO₄ | [1][2] |

| Molecular Weight | 366.9 g/mol | [1][2] |

| Chemical Name | propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | [2] |

| Appearance | White to off-white solid | [4] |

Purity and Identity

The core of the CoA lies in the analytical data that confirms the purity and structural identity of Fenofibrate-d6. These tests are crucial for ensuring that the internal standard will not interfere with the analysis of the target analyte, Fenofibrate.

| Analytical Test | Specification | Typical Value |

| Purity (HPLC) | >95% | >95%[2] |

| Deuterated Forms (d₁-d₆) | ≥99% | ≥99%[1] |

| ¹H NMR Spectrum | Consistent with structure | Consistent with structure[4] |

| Mass Spectrum (LC-MS) | Consistent with structure | Consistent with structure[4] |

Experimental Protocols

The following sections detail the methodologies typically employed to generate the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of pharmaceutical standards. It separates the main compound from any impurities.

Methodology:

A common HPLC method for Fenofibrate and its analogs involves a reversed-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like trifluoroacetic acid.[5]

-

Column: Waters Symmetry ODS (100 x 4.6 mm, 3.5 µm) or equivalent C18 column.[5]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid. A typical isocratic condition could be Acetonitrile:Water:Trifluoroacetic Acid (700:300:1 v/v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detector set at 280 nm.[5]

-

Sample Preparation: A stock solution of Fenofibrate-d6 is prepared in a suitable solvent like methanol. This is then diluted to an appropriate concentration for injection.

The purity is calculated by dividing the peak area of Fenofibrate-d6 by the total area of all observed peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and the isotopic distribution of the deuterated standard.

Methodology:

Fenofibrate-d6 is often analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) using an electrospray ionization (ESI) source.

-

Chromatography: A UPLC or HPLC system is used for sample introduction.[6][7]

-

Ionization: Electrospray Ionization (ESI) in positive mode is common for Fenofibrate.[6][7]

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or triple quadrupole mass spectrometer can be used.[8][9]

-

Data Acquisition: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated Fenofibrate-d6 molecule.

The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight, confirming the compound's identity. The isotopic distribution can also be examined to confirm the degree of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the structure of the molecule and is used to confirm that the deuteration has occurred at the intended positions.

Methodology:

-

Solvent: A deuterated solvent, such as deuterated chloroform (CDCl₃), is used to dissolve the sample.[10]

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for analysis.[5][11]

-

Data Acquisition: The ¹H NMR spectrum is acquired.

For Fenofibrate-d6, the signals corresponding to the six protons on the two methyl groups of the propanoic acid moiety should be absent or significantly reduced, confirming successful deuteration at these positions. The remaining signals in the spectrum should be consistent with the structure of the Fenofibrate backbone.

Use as an Internal Standard

Fenofibrate-d6 is intended for use as an internal standard in the quantification of Fenofibrate in biological matrices by GC- or LC-MS.[1][3] Its utility stems from the fact that it behaves almost identically to the unlabeled Fenofibrate during sample preparation and chromatographic separation, but is distinguishable by its higher mass in the mass spectrometer. This allows for accurate correction of any analyte loss during the analytical process.

By thoroughly understanding the data and methodologies presented in the Certificate of Analysis for Fenofibrate-d6, researchers can have high confidence in the quality of their internal standard, leading to more robust and reliable bioanalytical results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Fenofibrate-d6 | CAS 1092484-56-4 | LGC Standards [lgcstandards.com]

- 3. veeprho.com [veeprho.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. akademiamedycyny.pl [akademiamedycyny.pl]

- 7. researchgate.net [researchgate.net]

- 8. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Navigating the Labyrinth of Isotopic Purity for Fenofibrate-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled compounds, such as Fenofibrate-d6, has become indispensable.[1] Primarily utilized as internal standards in pharmacokinetic and bioanalytical studies, the precision and reliability of these deuterated analogues hinge critically on their isotopic purity.[1] This technical guide delves into the core requirements for the isotopic purity of Fenofibrate-d6, offering a comprehensive overview of analytical methodologies, data interpretation, and the underlying logical frameworks governing its synthesis and quality control.

The Imperative of Isotopic Purity

Fenofibrate-d6 is a deuterium-labeled version of Fenofibrate, a widely prescribed lipid-regulating agent.[1] Its efficacy as an internal standard is predicated on its chemical identity and mass spectrometric distinction from the unlabeled parent drug. The isotopic purity, therefore, is not merely a measure of quality but a fundamental prerequisite for accurate quantification in complex biological matrices. High isotopic purity minimizes cross-talk between the analyte and the internal standard signal in mass spectrometry, ensuring the integrity of pharmacokinetic and metabolism data submitted for regulatory approval.

Isotopic Purity Specifications: A Data-Driven Perspective

| Parameter | Specification | Method | Source |

| Isotopic Purity | >95% | HPLC | Commercial Supplier Data |

| Chemical Purity (Unlabeled Fenofibrate) | 99.92% | LCMS | Certificate of Analysis |

| Deuterium Incorporation | Typically ≥98% | Mass Spectrometry | General Expectation |

Deciphering Isotopic Purity: Experimental Protocols

The determination of isotopic purity for Fenofibrate-d6 necessitates a multi-pronged analytical approach, primarily leveraging Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Isotopic Purity Determination

The following diagram outlines a typical experimental workflow for assessing the isotopic purity of a Fenofibrate-d6 sample.

Caption: Workflow for Fenofibrate-d6 Isotopic Purity Analysis.

Methodology for Mass Spectrometry

-

Chromatographic Separation: A validated High-Performance Liquid Chromatography (HPLC) method is employed to separate Fenofibrate-d6 from any potential impurities.

-

Mass Spectrometric Detection: A high-resolution mass spectrometer is used to acquire the mass spectra of the eluting peak corresponding to Fenofibrate-d6.

-

Data Analysis: The relative intensities of the molecular ions for each isotopologue (d0 to d6) are measured. The isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

Methodology for NMR Spectroscopy

-

Sample Preparation: A concentrated solution of Fenofibrate-d6 is prepared in a deuterated solvent (e.g., Chloroform-d).

-

¹H NMR Analysis: The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the location of the labels.

-

²H NMR Analysis: This technique can be used to directly observe the deuterium signals, providing further confirmation of the labeling.

The Biological Context: Fenofibrate's Mechanism of Action

Understanding the biological target of fenofibrate provides context for its application and the importance of its deuterated analogue in research. Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism.

Caption: PPARα signaling pathway activated by fenofibrate.

From Synthesis to Purity: A Logical Framework

The final isotopic purity of Fenofibrate-d6 is a direct consequence of the synthetic route and subsequent purification steps. The choice of deuterated starting materials and the efficiency of the purification process are critical determinants of the final product's quality.

Caption: Synthesis, purification, and purity relationship.

References

Fenofibrate-d6 safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for Fenofibrate-d6

This technical guide provides a comprehensive overview of the safety data for Fenofibrate-d6 (CAS No: 1092484-56-4), a deuterated analog of Fenofibrate.[1][2][3] The information is compiled and presented for researchers, scientists, and professionals in drug development. This document details hazard identification, toxicological data, handling procedures, and the mechanism of action, adhering to stringent data presentation and visualization requirements.

Hazard Identification and Classification

Fenofibrate-d6 is classified as harmful if swallowed.[1] The safety profile is largely extrapolated from its non-deuterated parent compound, Fenofibrate. For the parent compound, repeated exposure may cause organ damage, and it may have long-lasting harmful effects on aquatic life.[4][5]

GHS Label Elements

The substance is classified and labeled according to the Globally Harmonized System (GHS).[1]

| Element | Classification | Source |

| Pictogram | ~GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. | [1] |

| H373 (Parent Compound): May cause damage to organs (liver) through prolonged or repeated exposure. | [4][5] | |

| H413 (Parent Compound): May cause long lasting harmful effects to aquatic life. | [5] | |

| Precautionary Statements | P264: Wash thoroughly after handling. | [1] |

| P270: Do not eat, drink or smoke when using this product. | [1] | |

| P301+P312: If swallowed: Call a poison center/doctor if you feel unwell. | [1] | |

| P330: Rinse mouth. | [1] | |

| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |

Toxicological Information

Toxicological data for Fenofibrate-d6 is limited; therefore, data from the parent compound, Fenofibrate, is provided for reference. The primary routes of exposure are oral, dermal, and inhalation.

Acute Toxicity

The parent compound, Fenofibrate, is harmful if swallowed, inhaled, or in contact with skin.

| Type | Value | Species | Source |

| Oral LD50 | 1,600 mg/kg | Mouse | |

| Oral LD50 | >2,000 mg/kg | Rat | |

| Oral TDLO | 400 mg/kg | Rat |

Chronic Toxicity and Carcinogenicity

-

Specific Target Organ Toxicity (Repeated Exposure): Fenofibrate may cause damage to the liver through prolonged or repeated oral exposure.[4]

-

Carcinogenicity: Carcinogenicity was observed in rodents with liver carcinoma at high doses (12 to 40 times the human dose).[6] However, cancer has not been associated with fenofibrate in over 10 years of clinical use.[6] The substance is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[1]

-

Mutagenicity: Fenofibrate has been shown to be devoid of mutagenic potential in Ames, mouse lymphoma, chromosomal aberration, and unscheduled DNA synthesis tests.[6][7]

Experimental Protocols & Methodologies

Safety Data Sheets summarize the results of toxicological and safety testing but do not typically include detailed experimental protocols. The following are general descriptions of the key assays cited in the safety assessment of the parent compound, Fenofibrate.

-

Ames Test: This is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. A positive result indicates that the chemical is mutagenic and may therefore act as a carcinogen. Fenofibrate was found to be non-mutagenic in this assay.[7]

-

Unscheduled DNA Synthesis (UDS) Assay: This test detects the repair of DNA damage in cells treated with a chemical agent. Primary rat hepatocytes are often used. A positive result indicates the substance can cause DNA damage. Fenofibrate was negative in this test.[7]

-

Dietary Carcinogenicity Studies: In these long-term studies, animals (typically rats) are fed a diet containing the test substance at various concentrations for a significant portion of their lifespan. The animals are then examined for evidence of tumor formation compared to a control group. Two such studies have been conducted for Fenofibrate in rats.[7]

First Aid and Emergency Procedures

First-Aid Measures

-

General: Symptoms of poisoning may occur after several hours; medical observation for at least 48 hours after the accident is recommended.[1]

-

After Ingestion: If swallowed, call a doctor or poison center immediately.[1] Rinse mouth.[1]

-

After Inhalation: Supply fresh air; consult a doctor in case of complaints.[1]

-

After Skin Contact: Generally, the product does not irritate the skin.[1] Wash off with soap and water.[8]

-

After Eye Contact: Rinse opened eye for several minutes under running water.[1]

Accidental Release Measures

For spills, dry clean-up procedures that avoid generating dust should be used.[9]

Handling, Storage, and Physical Properties

Handling and Storage

-

Handling: Avoid breathing dust, fumes, or spray.[1] Avoid prolonged or repeated exposure.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][7]

-

Storage: Keep container tightly closed.[1] Store at room temperature (20°C to 25°C).[7] Protect from moisture.[7]

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Solid | [1] |

| Color | White to off-white | [10] |

| Melting Point | 79 - 82 °C (Parent Compound) | [10] |

| Flammability | Product is not flammable | [1] |

| Explosion Hazard | Product does not present an explosion hazard | [1] |

| Water Hazard Class | Class 1 (Self-assessment): slightly hazardous for water | [1] |

Mechanism of Action: PPARα Activation

Fenofibrate's therapeutic effects as a lipid-lowering agent are mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][11][12] This nuclear receptor plays a crucial role in the metabolism of lipids.

Activation of PPARα by Fenofibrate leads to:

-

Increased lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase.[11]

-

Reduced production of Apoprotein C-III, an inhibitor of lipoprotein lipase.[11]

-

Increased synthesis of Apoproteins A-I and A-II, which are major components of High-Density Lipoprotein (HDL).[11]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Fenofibrate-d6 | CAS 1092484-56-4 | LGC Standards [lgcstandards.com]

- 4. moehs.com [moehs.com]

- 5. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Safety of fenofibrate--US and worldwide experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lupin.com [lupin.com]

- 8. moehs.com [moehs.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.nl [fishersci.nl]

- 11. e-lactancia.org [e-lactancia.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

The Role of Fenofibrate-d6 in the Bioanalysis of Fenofibric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Fenofibrate-d6 in the bioanalytical determination of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate. The use of a stable isotope-labeled internal standard like Fenofibrate-d6 is paramount for developing robust, accurate, and precise bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies submitted for regulatory approval.

Core Concept: Isotope Dilution Mass Spectrometry

The bioanalysis of fenofibric acid in complex biological matrices such as plasma or serum is most reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle underpinning the use of Fenofibrate-d6 is isotope dilution. By introducing a known quantity of the deuterated analog of the analyte (fenofibric acid) at the beginning of the sample preparation process, Fenofibrate-d6 serves as an internal standard (IS). It behaves nearly identically to the endogenous fenofibric acid throughout extraction, chromatography, and ionization, thus compensating for any variability in these steps. The ratio of the mass spectrometric response of the analyte to that of the internal standard is used for quantification, leading to highly reliable and reproducible results.

Experimental Protocols and Methodologies

The development of a validated bioanalytical method for fenofibric acid using Fenofibrate-d6 as an internal standard typically involves several key stages, from sample preparation to LC-MS/MS analysis.

Sample Preparation

A crucial step in bioanalysis is the extraction of the analyte and internal standard from the biological matrix, removing proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

One prevalent method involves protein precipitation with acetonitrile.[1] In this procedure, a small volume of plasma (e.g., 50 µL) is mixed with a working solution of Fenofibrate-d6, followed by the addition of acetonitrile to precipitate the proteins.[2] After centrifugation, the clear supernatant is injected into the LC-MS/MS system.

Detailed Protein Precipitation Protocol:

-

Pipette 50 µL of rat plasma into a microcentrifuge tube.

-

Add 50 µL of the Fenofibrate-d6 internal standard solution (e.g., 1 µg/mL in methanol).[2]

-

Add 50 µL of the fenofibric acid working standard or quality control sample.[2]

-

Vortex mix the sample.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex mix thoroughly.

-

Centrifuge the tubes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed to separate fenofibric acid and Fenofibrate-d6 from other endogenous components prior to mass spectrometric detection.

Typical Chromatographic Conditions:

-

Column: A C18 column, such as an Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm), is commonly used.[2]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.[2]

-

Flow Rate: A flow rate of around 0.3 mL/min is often used with UPLC systems.[2]

-

Injection Volume: A small injection volume, typically 2-5 µL, is sufficient for sensitive analysis.[1]

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) is the detection method of choice for its high sensitivity and selectivity. The analysis is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both fenofibric acid and Fenofibrate-d6.

Illustrative Mass Spectrometric Parameters:

-

Ionization Mode: Negative ion electrospray ionization (ESI-) is often used for fenofibric acid.[1]

-

MRM Transitions:

Quantitative Data Summary

The use of Fenofibrate-d6 as an internal standard allows for the validation of bioanalytical methods according to stringent regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 50 - 6000 ng/mL | [2] |

| 0.150 - 20.383 µg/mL | [1] | |

| Correlation Coefficient (r²) | > 0.99 | [2] |

| Intra-day Precision (%CV) | < 11.91% | [2] |

| < 2.5% | [1] | |

| Inter-day Precision (%CV) | < 11.91% | [2] |

| < 2.5% | [1] | |

| Intra-day Accuracy (%) | 97.65 - 111.63% | [2] |

| within ±2.8% | [1] | |

| Inter-day Accuracy (%) | 97.65 - 111.63% | [2] |

| within ±2.8% | [1] | |

| Recovery | 93 - 101% | [2] |

| 73.8 - 75.4% | [1] | |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [2] |

| 0.150 µg/mL | [1] |

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship between fenofibric acid and its deuterated internal standard, Fenofibrate-d6.

Conclusion

Fenofibrate-d6 is an indispensable tool in the modern bioanalytical laboratory for the accurate and precise quantification of fenofibric acid in biological matrices. Its use as an internal standard in LC-MS/MS methods, based on the principle of isotope dilution, effectively mitigates analytical variability, ensuring the generation of high-quality data essential for pharmacokinetic assessments, clinical trials, and regulatory submissions. The methodologies outlined in this guide, supported by the presented quantitative data, underscore the robustness and reliability that Fenofibrate-d6 brings to the bioanalysis of fenofibric acid.

References

An In-depth Technical Guide to Deuterated Internal Standards: The Case of Fenofibrate-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of deuterated internal standards in quantitative bioanalysis, with a specific focus on Fenofibrate-d6. It is designed to serve as a technical resource for professionals involved in drug metabolism, pharmacokinetics, and clinical research.

The Core Principle: Why Use Deuterated Internal Standards?

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to a sample to facilitate the accurate quantification of a target analyte.[1] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[1][2]

Deuterated standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (²H or D), are the most common type of SIL-IS.[1][3] Their value lies in their near-identical physicochemical properties to the analyte.[3] This similarity ensures they behave almost identically during the entire analytical process—from sample extraction and chromatographic separation to ionization in the mass spectrometer.[1][3]

Key Advantages of Deuterated Internal Standards:

-

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate results. A deuterated IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization of the signal.[4]

-

Compensation for Variability: They account for variations in sample preparation, such as incomplete extraction recovery, pipetting errors, or sample degradation.[2][5]

-

Improved Accuracy and Precision: By correcting for systemic and random errors, deuterated standards significantly enhance the robustness, accuracy, and precision of bioanalytical methods.[5][6]

Using a structural analogue or surrogate as an internal standard is a less reliable alternative, as it may not co-elute or share the same ionization characteristics as the analyte, potentially leading to biased and unreliable data.[4]

A Case Study: Fenofibrate and Fenofibrate-d6

Fenofibrate is a widely prescribed lipid-lowering drug belonging to the fibrate class.[7] It functions as a prodrug and exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[8][9]

Fenofibrate-d6 is a deuterium-labeled version of Fenofibrate, specifically designed for use as an internal standard in pharmacokinetic and bioanalytical studies.[10][11] Its application ensures the precise quantification of Fenofibrate's active form in biological matrices.[10]

The Metabolic Journey of Fenofibrate

Fenofibrate is not pharmacologically active itself. Upon oral administration, it undergoes rapid and extensive first-pass metabolism by esterases in the body to form its active metabolite, fenofibric acid .[8][12][13] Therefore, quantitative bioanalysis typically focuses on measuring fenofibric acid concentrations in plasma or serum. Fenofibric acid is further metabolized, primarily through glucuronidation, before being excreted.[12][13]

Quantitative Analysis by Isotope Dilution Mass Spectrometry

The use of Fenofibrate-d6 relies on the principle of isotope dilution mass spectrometry (IDMS). A precise amount of the deuterated internal standard is added to the biological sample before processing. The sample is then prepared and analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (fenofibric acid) and the internal standard (fenofibric acid-d6).

Because the internal standard is added at a known concentration, the ratio of the analyte's peak area to the internal standard's peak area is directly proportional to the analyte's original concentration. This ratio is used for quantification, effectively canceling out variations that affect both compounds equally.

Table 1: Physicochemical and Mass Spectrometry Properties

| Property | Fenofibric Acid (Analyte) | Fenofibric Acid-d6 (Internal Standard) |

| Chemical Formula | C₁₇H₁₅ClO₄ | C₁₇H₉D₆ClO₄ |

| Monoisotopic Mass | 318.06 g/mol | 324.10 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 317.1 | m/z 323.1 |

| Example Product Ion | m/z 231.0 (hypothetical) | m/z 237.0 (hypothetical) |

| MRM Transition | 317.1 → 231.0 (hypothetical) | 323.1 → 237.0 (hypothetical) |

Note: Specific MRM (Multiple Reaction Monitoring) transitions must be optimized empirically on the mass spectrometer being used.

A Generalized Experimental Protocol

Below is a detailed methodology for a typical bioanalytical assay for the quantification of fenofibric acid in human plasma using Fenofibrate-d6 as the internal standard.

Methodology Details:

-

Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of fenofibric acid into blank plasma.

-

Sample Preparation:

-

Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the Fenofibrate-d6 internal standard working solution (e.g., 100 ng/mL in methanol) to each tube.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient starting with high aqueous phase to retain the analyte, then ramping up the organic phase to elute it (e.g., 5% to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor optimized transitions for fenofibric acid and fenofibric acid-d6 (as per Table 1).

-

Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows.

-

-

Bioanalytical Method Validation

Before analyzing study samples, the method must be rigorously validated according to guidelines from regulatory agencies (e.g., FDA, EMA). Validation ensures the method is reliable and reproducible for its intended purpose.

Table 2: Key Bioanalytical Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |

| Linearity & Range | Demonstrate a proportional relationship between concentration and instrument response over a defined range. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy | Closeness of mean test results to the true concentration. | Mean concentration of QC samples (at least 3 levels) should be within ±15% of their nominal values. |

| Precision | Closeness of individual measures when the procedure is applied repeatedly. | Coefficient of variation (CV%) of QC samples should not exceed 15%. |

| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | Efficiency of the extraction procedure. | Recovery should be consistent and reproducible, though it does not need to be 100%. |

| Stability | Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal baseline samples. |

Conclusion

Deuterated internal standards like Fenofibrate-d6 are indispensable tools in modern bioanalysis.[3] They are the "critical reagent" for LC-MS assays, providing the foundation for generating high-quality, reliable, and reproducible data in regulated environments.[4] By effectively compensating for analytical variabilities, including the critical challenge of matrix effects, they enable researchers and drug development professionals to make confident decisions based on accurate pharmacokinetic and clinical data. The investment in synthesizing and utilizing a stable isotope-labeled internal standard is justified by the significant increase in data integrity and the reduction of potential study delays caused by unreliable analytical results.[4]

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. scispace.com [scispace.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. texilajournal.com [texilajournal.com]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Fenofibrate: metabolic and pleiotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. veeprho.com [veeprho.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

Methodological & Application

Application Notes and Protocols for Pharmacokinetic Studies of Fenofibrate Formulations Using Fenofibrate-d6

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibrate is a widely prescribed lipid-lowering agent used to treat hypertriglyceridemia and mixed dyslipidemia. It is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[1][2] To assess the bioequivalence and pharmacokinetic profiles of various fenofibrate formulations, a robust and accurate bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as fenofibrate-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium-labeled standard closely mimics the physicochemical properties of the analyte, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of fenofibrate formulations using fenofibrate-d6 as an internal standard.

Pharmacokinetic Parameters of Fenofibrate Formulations

The bioavailability of fenofibrate can be significantly influenced by the formulation and the presence of food.[6][7][8][9] Newer formulations, such as those utilizing insoluble drug delivery microparticles (IDD-P) or nanoparticle technology, have been developed to improve bioavailability and reduce food-dependent variability.[6][7][8]

Below is a summary of pharmacokinetic parameters for different fenofibrate formulations. Data is presented for the active metabolite, fenofibric acid.

Table 1: Pharmacokinetic Parameters of Fenofibric Acid Following Single Doses of Different Fenofibrate Formulations in Healthy Adults

| Formulation | Dose (mg) | Condition | Cmax (µg/mL) | Tmax (hr) | AUC (0-inf) (µg·h/mL) |

| Micronized Fenofibrate (MF) | 200 | Fasting | 6.7 | 4.9 | 134 |

| Micronized Fenofibrate (MF) | 200 | High-Fat Fed | 11.9 | 4.3 | 205 |

| Microcoated Fenofibrate (MCF) | 160 | Fasting | 7.9 | 4.4 | 148 |

| Microcoated Fenofibrate (MCF) | 160 | High-Fat Fed | 12.3 | 4.0 | 224 |

| IDD-P Fenofibrate | 160 | Fasting | 10.8 | 3.8 | 185 |

| IDD-P Fenofibrate | 160 | High-Fat Fed | 11.5 | 3.5 | 200 |

| Nanoparticle Fenofibrate | 145 | Fasting | 10.1 | 5.0 | 173 |

| Nanoparticle Fenofibrate | 145 | High-Fat Fed | 10.5 | 4.5 | 181 |

Note: The values presented are approximate and can vary between studies. Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC (0-inf) = Area under the plasma concentration-time curve from time zero to infinity.

Signaling Pathway and Metabolism

Fenofibrate exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] This nuclear receptor plays a crucial role in regulating lipid metabolism. Upon administration, fenofibrate is rapidly converted to fenofibric acid, which is the active PPARα agonist.

Caption: Metabolic activation of fenofibrate to fenofibric acid and its mechanism of action via PPARα.

Experimental Protocols

A validated bioanalytical method is critical for the reliable quantification of fenofibric acid in biological matrices. The following protocols are based on established LC-MS/MS methods.[10][11][12]

Bioanalytical Method Validation

The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry or the ICH M10 guideline.[13][14][15][16][17] Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of fenofibric acid and fenofibrate-d6.

-

Linearity: Establishing a linear relationship between concentration and instrument response over a defined range (e.g., 50-6000 ng/mL).[10]

-

Accuracy and Precision: Intra- and inter-day accuracy should be within ±15% of the nominal concentration (±20% at the lower limit of quantification), and precision should not exceed 15% (20% at LLOQ).

-

Recovery: Consistent and reproducible extraction recovery of the analyte and internal standard.

-

Matrix Effect: Assessing the ion suppression or enhancement caused by the biological matrix.

-

Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Sample Preparation (Protein Precipitation)

This is a simple and rapid method for extracting fenofibric acid from plasma samples.[10]

-

Aliquoting: Transfer 50 µL of plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the fenofibrate-d6 internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank matrix samples.

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization for your specific instrumentation.

Table 2: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 65% B) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Fenofibric Acid) | e.g., m/z 319 -> 231 (positive); m/z 317 -> 231 (negative)[11] |

| MRM Transition (Fenofibrate-d6) | e.g., m/z 325 -> 231 (positive); m/z 323 -> 231 (negative) |

| Dwell Time | 100-200 ms |

| Ion Source Temperature | 500°C |

Data Analysis and Pharmacokinetic Calculations

-

Peak Integration: Integrate the chromatographic peaks for fenofibric acid and fenofibrate-d6.

-

Ratio Calculation: Determine the peak area ratio of the analyte to the internal standard.

-

Concentration Determination: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. Use a weighted linear regression to determine the concentrations of the unknown samples.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) from the plasma concentration-time data.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for a typical pharmacokinetic study of a fenofibrate formulation.

Caption: Workflow for a pharmacokinetic study of fenofibrate formulations.

Conclusion

The use of fenofibrate-d6 as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy and precision for pharmacokinetic studies of fenofibrate formulations. The protocols and information provided herein offer a robust framework for researchers and drug development professionals to evaluate the performance of different fenofibrate products, ultimately contributing to the development of safer and more effective therapies for dyslipidemia.

References

- 1. fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. karger.com [karger.com]

- 3. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cerilliant.com [cerilliant.com]

- 6. researchgate.net [researchgate.net]

- 7. A new fenofibrate formulation: results of six single-dose, clinical studies of bioavailability under fed and fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.box [2024.sci-hub.box]

- 10. akademiamedycyny.pl [akademiamedycyny.pl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. labs.iqvia.com [labs.iqvia.com]

- 14. moh.gov.bw [moh.gov.bw]

- 15. fda.gov [fda.gov]

- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 17. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

Application Notes & Protocols for Bioanalytical Method Development of Fenofibrate using Fenofibrate-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development and validation of a bioanalytical method for the quantification of fenofibrate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Fenofibrate-d6 is utilized as the internal standard (IS) to ensure accuracy and precision.

Introduction

Fenofibrate is a widely prescribed lipid-lowering agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Accurate quantification of fenofibrate and/or its active metabolite in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This protocol outlines a robust and sensitive LC-MS/MS method for the determination of fenofibrate in human plasma, employing a stable isotope-labeled internal standard, Fenofibrate-d6, to minimize analytical variability.

Experimental Protocols

Materials and Reagents

-

Fenofibrate (Reference Standard)

-

Fenofibrate-d6 (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human Plasma (Blank, K2-EDTA)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Polymer-based, hydrophilic-lipophilic balanced)[2]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source[3]

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve fenofibrate and fenofibrate-d6 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the fenofibrate primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentration levels for calibration curve and QC samples.

-

Internal Standard (IS) Working Solution: Dilute the fenofibrate-d6 primary stock solution with the same diluent to achieve a final concentration of, for example, 100 ng/mL.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE).

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the IS working solution (Fenofibrate-d6) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[4]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample (e.g., 100 µL plasma + 10 µL IS, diluted with an aqueous solution) onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |

| Flow Rate | 0.3 mL/min[1] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 30% B, increase to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate. |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Fenofibrate) | To be determined by infusion of the standard |

| MRM Transition (Fenofibrate-d6) | To be determined by infusion of the standard |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should include the following parameters:

-

Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

-

Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of fenofibrate. A linear range of 50-6000 ng/mL has been previously reported for the active metabolite, fenofibric acid.[1]

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.

-

Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples.

-

Matrix Effect: Evaluated to ensure that the ionization of the analyte and IS is not suppressed or enhanced by endogenous components in the plasma.

-

Stability: The stability of fenofibrate in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Intra-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) |

| Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% |

| Stability | Analyte concentration within ±15% of the nominal concentration |

Diagrams

Caption: Bioanalytical workflow from sample preparation to data analysis.

Caption: Logical workflow for bioanalytical method development and validation.

References

Application of Fenofibrate-d6 in Therapeutic Drug Monitoring Assays

Introduction

Fenofibrate is a widely prescribed fibric acid derivative used to treat hypertriglyceridemia and mixed dyslipidemia.[1][2][3] Upon administration, fenofibrate is rapidly hydrolyzed to its active metabolite, fenofibric acid, which is responsible for the drug's therapeutic effects.[2][4] Therapeutic Drug Monitoring (TDM) of fenofibric acid is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential adverse effects, particularly in specific patient populations such as those with renal impairment.[5][6][7] To ensure the accuracy and reliability of quantitative assays, a stable isotope-labeled internal standard is employed. Fenofibrate-d6, a deuterated analog of fenofibrate, serves as an ideal internal standard for the quantification of fenofibric acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Mechanism of Action

Fenofibrate's therapeutic effects are mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][9][10] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism.[9] Activation of PPARα leads to increased synthesis of lipoprotein lipase and apolipoproteins A-I and A-II, and decreased synthesis of apolipoprotein C-III.[10] This results in enhanced catabolism of triglyceride-rich particles and an increase in high-density lipoprotein (HDL) cholesterol levels.

Figure 1: Simplified signaling pathway of Fenofibrate's active metabolite, Fenofibric Acid.

Experimental Protocols

The following protocols describe the quantification of fenofibric acid in human plasma using Fenofibrate-d6 as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample clean-up.

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Fenofibrate-d6 in methanol).

-

Vortex for 30 seconds.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[4]

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of sample purity compared to protein precipitation.

-

To 100 µL of human plasma, add 50 µL of the internal standard working solution (Fenofibrate-d6 in methanol).

-

Add 1 mL of extraction solvent (e.g., a mixture of N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v)).[11]

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Figure 2: Experimental workflow for the TDM of Fenofibric Acid.

LC-MS/MS Method Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of fenofibric acid.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2-5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or gradient elution depending on the method |

Table 2: Mass Spectrometry Parameters

| Parameter | Fenofibric Acid | Fenofibrate-d6 (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| MRM Transition (m/z) | 317.1 → 230.9[12][13] | 322.9 → 230.8[12][13] |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |

| Dwell Time | 200 ms | 200 ms |

Method Validation Data

The performance of the analytical method should be rigorously validated according to regulatory guidelines. The following table presents typical validation parameters for a fenofibric acid TDM assay.

Table 3: Method Validation Summary

| Parameter | Typical Range/Value |

| Linearity Range | 0.005 - 20 µg/mL[11][12] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL[11] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | 70 - 120% |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Stable under various storage conditions (e.g., freeze-thaw, short-term, long-term) |

Clinical Applications

Therapeutic drug monitoring of fenofibric acid is particularly important in the following scenarios:

-

Patients with Renal Impairment: Fenofibric acid is primarily eliminated by the kidneys. Patients with renal dysfunction are at a higher risk of drug accumulation and adverse effects, necessitating dose adjustments based on TDM results.[5][7]

-

Assessing Patient Adherence: TDM can be used to verify patient compliance with the prescribed medication regimen.

-

Investigating Therapeutic Failure or Toxicity: In cases where a patient does not respond to treatment or experiences adverse effects, TDM can help determine if the drug concentration is within the therapeutic range.

-

Drug-Drug Interaction Studies: TDM is a valuable tool in clinical trials to assess the impact of co-administered drugs on the pharmacokinetics of fenofibric acid.

The use of Fenofibrate-d6 as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of fenofibric acid. This application is essential for optimizing patient therapy, ensuring safety, and facilitating clinical research in the field of lipid management. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and clinicians involved in the analysis of fenofibric acid.

References

- 1. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Update on fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. akademiamedycyny.pl [akademiamedycyny.pl]

- 5. droracle.ai [droracle.ai]

- 6. drugs.com [drugs.com]

- 7. medcentral.com [medcentral.com]

- 8. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes: Preparation of Fenofibrate-d6 Stock and Working Solutions

Introduction

Fenofibrate-d6 is the deuterium-labeled analog of Fenofibrate. It is commonly utilized as an internal standard in analytical and pharmacokinetic research, particularly in studies involving mass spectrometry and liquid chromatography for the precise quantification of Fenofibrate in biological samples[1]. The use of a stable isotope-labeled internal standard like Fenofibrate-d6 is critical for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and reliability of bioanalytical methods[1][2].

These protocols provide a detailed methodology for the preparation of Fenofibrate-d6 stock and working solutions for research applications.

Quantitative Data Summary

Quantitative data for Fenofibrate-d6 and its non-deuterated analog, Fenofibrate, are summarized below. The solubility of Fenofibrate is considered a reliable proxy for Fenofibrate-d6.

Table 1: Chemical and Physical Properties of Fenofibrate-d6

| Property | Value | Reference |

| Synonyms | 2-[4-(4-chlorobenzoyl)phenoxy]-2-(methyl-d3)-propanoic-3,3,3-d3 acid, 1-methylethyl ester | [3] |

| CAS Number | 1092484-56-4 | [3][4][5] |